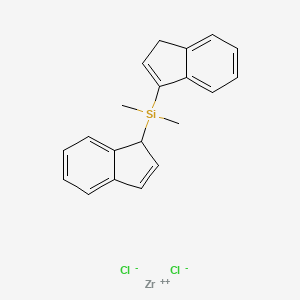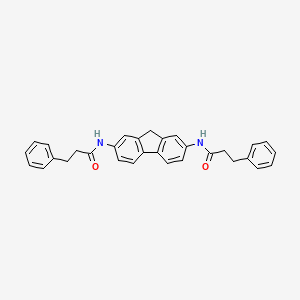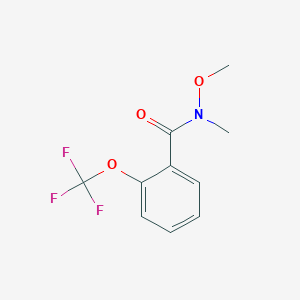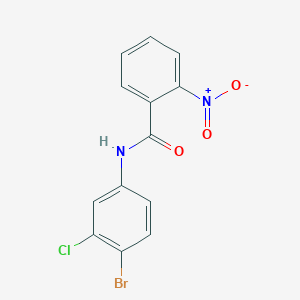
1H-inden-1-yl-(3H-inden-1-yl)-dimethylsilane;zirconium(2+);dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “?(2)-zirconium(2+) 1-(3H-inden-1-yldimethylsilyl)-1H-inden-1-yl dichloride” is an organometallic complex featuring zirconium as the central metal atom. This compound is of interest due to its potential applications in catalysis and materials science. The presence of the indenyl ligand and the dimethylsilyl group adds unique properties to the compound, making it a valuable subject for research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “?(2)-zirconium(2+) 1-(3H-inden-1-yldimethylsilyl)-1H-inden-1-yl dichloride” typically involves the reaction of zirconium tetrachloride with the corresponding indenyl ligand. The reaction is carried out in an inert atmosphere, often using a glovebox or Schlenk line techniques to prevent moisture and air from interfering with the reaction. The reaction conditions usually include:
Solvent: Toluene or dichloromethane
Temperature: Room temperature to reflux
Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes using larger reactors and ensuring strict control over reaction conditions to maintain product purity and yield. The use of continuous flow reactors can also be considered to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
“?(2)-zirconium(2+) 1-(3H-inden-1-yldimethylsilyl)-1H-inden-1-yl dichloride” undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form zirconium oxides.
Reduction: Reduction reactions can lead to the formation of lower oxidation state zirconium complexes.
Substitution: Ligand substitution reactions can occur, where the chloride ligands are replaced by other ligands such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Oxygen or hydrogen peroxide in the presence of a catalyst.
Reduction: Hydrogen gas or hydride donors like lithium aluminum hydride.
Substitution: Grignard reagents or organolithium compounds.
Major Products
The major products formed from these reactions include various zirconium complexes with different ligands, which can be tailored for specific applications in catalysis and materials science.
Aplicaciones Científicas De Investigación
“?(2)-zirconium(2+) 1-(3H-inden-1-yldimethylsilyl)-1H-inden-1-yl dichloride” has several scientific research applications:
Catalysis: Used as a catalyst in polymerization reactions, particularly in the production of polyolefins.
Materials Science: Employed in the synthesis of advanced materials with unique properties.
Biology and Medicine:
Industry: Utilized in the production of high-performance materials and coatings.
Mecanismo De Acción
The mechanism by which “?(2)-zirconium(2+) 1-(3H-inden-1-yldimethylsilyl)-1H-inden-1-yl dichloride” exerts its effects involves the coordination of the zirconium center with various substrates. The indenyl ligand and dimethylsilyl group facilitate the stabilization of reactive intermediates, enhancing the compound’s catalytic activity. The molecular targets and pathways involved include:
Coordination with olefins: Facilitating polymerization reactions.
Interaction with biological molecules: Potential for bioactive applications.
Comparación Con Compuestos Similares
Similar Compounds
Zirconocene dichloride: Another zirconium-based compound with similar catalytic properties.
Titanocene dichloride: A titanium analog with comparable applications in catalysis and materials science.
Hafnocene dichloride: A hafnium-based compound with similar structural features and applications.
Uniqueness
“?(2)-zirconium(2+) 1-(3H-inden-1-yldimethylsilyl)-1H-inden-1-yl dichloride” is unique due to the presence of the indenyl ligand and dimethylsilyl group, which provide enhanced stability and reactivity compared to other similar compounds. This makes it particularly valuable in applications requiring high catalytic efficiency and stability.
Propiedades
Fórmula molecular |
C20H20Cl2SiZr |
|---|---|
Peso molecular |
450.6 g/mol |
Nombre IUPAC |
1H-inden-1-yl-(3H-inden-1-yl)-dimethylsilane;zirconium(2+);dichloride |
InChI |
InChI=1S/C20H20Si.2ClH.Zr/c1-21(2,19-13-11-15-7-3-5-9-17(15)19)20-14-12-16-8-4-6-10-18(16)20;;;/h3-11,13-14,19H,12H2,1-2H3;2*1H;/q;;;+2/p-2 |
Clave InChI |
UUIVDORLBLDDBQ-UHFFFAOYSA-L |
SMILES canónico |
C[Si](C)(C1C=CC2=CC=CC=C12)C3=CCC4=CC=CC=C43.[Cl-].[Cl-].[Zr+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[4-(dimethylamino)phenyl]-2-phenyl-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B12444247.png)
![4-{2-[(3-chloro-6-methoxy-1-benzothiophen-2-yl)carbonyl]hydrazinyl}-4-oxo-N-phenylbutanamide](/img/structure/B12444253.png)

![Cyclohexanone, 2-[(2-bromophenyl)methyl]-](/img/structure/B12444269.png)

![6-methyl-2-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]sulfanyl}pyridine-3-carbonitrile](/img/structure/B12444277.png)
![3,4-dibromo-2-{(E)-[(2-hydroxy-3,5-dimethylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B12444295.png)
![[4-(2,3-Dimethylphenyl)piperazin-1-yl][1-(4-fluorobenzyl)piperidin-4-yl]methanone](/img/structure/B12444296.png)


![3-[4-(Hexyloxy)phenyl]-5-[4-(nonyloxy)phenyl]-1,2,4-oxadiazole](/img/structure/B12444320.png)
![(4Z)-2-(1,3-benzothiazol-2-yl)-5-{[(4-methylphenyl)sulfanyl]methyl}-4-{1-[(thiophen-2-ylmethyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12444323.png)


